molecular formula C14H15N3O5S B2993571 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921812-92-2

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

货号: B2993571
CAS 编号: 921812-92-2
分子量: 337.35
InChI 键: DLSJIUJJRIMIAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide features a 1,3,4-oxadiazole core substituted at the 2-position with a tetrahydrofuran-2-yl group and at the 5-position with a benzamide moiety bearing a methylsulfonyl substituent. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhances target binding .

属性

IUPAC Name

4-methylsulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-23(19,20)10-6-4-9(5-7-10)12(18)15-14-17-16-13(22-14)11-3-2-8-21-11/h4-7,11H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJIUJJRIMIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the tetrahydrofuran ring:

    Introduction of the methylsulfonyl group: This is usually done by sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the benzamide core: The final step involves the coupling of the substituted benzoyl chloride with the amine derivative of the oxadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

科学研究应用

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, while the methylsulfonyl group can modulate its reactivity and stability.

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzamide Moiety

Structural analogues differ primarily in the substituents on the benzamide ring and the oxadiazole-linked heterocycle. Key examples include:

Table 1: Substituent Variations and Properties
Compound Name Benzamide Substituent Oxadiazole-Linked Group Molecular Weight (g/mol) Yield (%) Purity (%) Key References
Target Compound 4-Methylsulfonyl Tetrahydrofuran-2-yl ~382.4* N/A N/A
LMM5 4-Benzyl(methyl)sulfamoyl 5-[(4-Methoxyphenyl)methyl] ~535.6 N/A N/A
LMM11 4-Cyclohexyl(ethyl)sulfamoyl 5-(Furan-2-yl) ~521.6 N/A N/A
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide 4-Bromo 5,6,7,8-Tetrahydronaphthalen-2-yl ~423.3 50 95.3
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) 4-Bromo Thiophen-2-yl ~395.2 60 >95

*Calculated based on molecular formula.

  • Sulfonamide Derivatives : LMM5 and LMM11 incorporate bulkier sulfamoyl groups (benzyl/cyclohexyl) compared to the methylsulfonyl group in the target compound. These modifications may alter membrane permeability and target selectivity .

Heterocyclic Modifications on the Oxadiazole Core

The oxadiazole-linked heterocycle influences steric and electronic properties:

Table 2: Heterocyclic Modifications
Compound Name Oxadiazole-Linked Group Key Properties Biological Activity References
Target Compound Tetrahydrofuran-2-yl Enhances solubility; chiral center Not reported
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide (14) Furan-2-yl Planar structure; moderate metabolic stability Antifungal (C. albicans)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Thiophen-2-yl Increased lipophilicity Not reported
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide (22) 2,3-Dihydrobenzo-dioxin Rigid structure; improved π-π stacking Not reported
  • Tetrahydrofuran vs.
  • Thiophene vs. Oxadiazole : Thiophene-containing analogues (e.g., compound 26) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration .

生物活性

4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic prospects based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide core with a methylsulfonyl group and a tetrahydrofuran-substituted oxadiazole moiety. Its molecular formula is C14H15N3O5SC_{14}H_{15}N_{3}O_{5}S, and it has a molecular weight of 337.35 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : Achieved through cyclization of hydrazides with carboxylic acids.
  • Attachment of the tetrahydrofuran ring : Incorporation of the tetrahydrofuran moiety.
  • Introduction of the methylsulfonyl group : Via sulfonylation reactions.
  • Formation of the benzamide core : Coupling with substituted benzoyl chloride.

The biological activity of 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. The oxadiazole ring is known to inhibit various enzymatic activities, while the tetrahydrofuran moiety enhances solubility and bioavailability. The methylsulfonyl substitution modulates reactivity and stability, making it a promising candidate for further investigation in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to our compound demonstrate efficacy against strains of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Anticancer Activity

The compound's structural components may also confer anticancer properties. Similar oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, a related study documented that 1,3,4-oxadiazoles possess potent activity against cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study investigated a series of 1,3,4-oxadiazol-2-ylbenzenesulfonamides for their monoamine oxidase (MAO) inhibition properties. The most potent compound exhibited an IC50 value of 0.0027 µM against MAO-B, indicating strong potential for treating neurodegenerative disorders such as Parkinson's disease .
  • Antimicrobial Efficacy : Another study highlighted the compound's activity against monoresistant strains of Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent with good metabolic stability and bioavailability .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)benzamideThiadiazoleModerate antimicrobial activity
4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-triazol-2-yl)benzamideTriazoleLower anticancer efficacy compared to oxadiazoles

The unique combination of the oxadiazole ring with the tetrahydrofuran and methylsulfonyl groups enhances its solubility and stability compared to similar compounds featuring thiadiazole or triazole rings .

常见问题

What are the recommended synthetic routes for 4-(methylsulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

Level: Basic (Methodology)
Answer:
Synthesis typically involves a multi-step protocol:

Hydrazide Formation: React tetrahydrofuran-2-carboxylic acid derivatives with hydrazine to form the hydrazide intermediate.

Oxadiazole Cyclization: Treat the hydrazide with cyanogen bromide (CNBr) or carbodiimides under anhydrous conditions to form the 1,3,4-oxadiazole ring .

Coupling Reaction: Use 4-(methylsulfonyl)benzoyl chloride with the oxadiazole-2-amine intermediate in a base (e.g., NaH or pyridine) in dry THF or DMF .
Key Validation: Monitor reaction progress via TLC and confirm final purity (>95%) via HPLC and ESI-MS .

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Level: Basic (Analytical Validation)
Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methylsulfonyl group at ~3.3 ppm for 1H^1H, 40-45 ppm for 13C^{13}C) and oxadiazole ring integrity (C=O at ~165-170 ppm) .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ ~390-400 Da).
  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

What are the advanced strategies to optimize its bioactivity against fungal pathogens like Candida albicans?

Level: Advanced (Structure-Activity Relationship)
Answer:

  • Substituent Engineering: Replace the tetrahydrofuran moiety with furan or phenyl groups (see LMM5/LMM11 analogs in ) to enhance steric compatibility with fungal CYP51 active sites .
  • Enzyme Inhibition Assays: Measure IC50_{50} against C. albicans CYP51 using UV-Vis spectroscopy (NADPH depletion at 340 nm) .
  • Microsomal Stability Testing: Incubate with fungal microsomes (37°C, pH 7.4) to assess metabolic resistance via LC-MS quantification .

How can researchers resolve contradictions in reported bioactivity data across studies?

Level: Advanced (Data Interpretation)
Answer:

  • Assay Standardization: Control variables like fungal strain (e.g., C. albicans SC5314 vs. ATCC 90028), inoculum size (1–5 × 103^3 CFU/mL), and solvent (DMSO ≤0.5% v/v) to minimize variability .
  • Structural Confounders: Compare analogs (e.g., methylsulfonyl vs. methylsulfanyl in ) to isolate electronic effects on target binding .
  • Dose-Response Validation: Use Hill slope analysis to confirm potency trends (e.g., EC50_{50} shifts >2-fold indicate significant SAR differences) .

What in silico approaches are effective for identifying molecular targets beyond CYP51?

Level: Advanced (Computational Biology)
Answer:

  • Molecular Docking: Screen against human carbonic anhydrase II (PDB: 5NY3) to predict binding affinity; prioritize poses with sulfonamide-O interacting with Zn2+^{2+} (ΔG ≤ -8 kcal/mol) .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to align key features (e.g., oxadiazole ring as hydrogen bond acceptor, methylsulfonyl as hydrophobic group) .
  • ADMET Prediction: SwissADME to optimize logP (2–3) and topological polar surface area (<90 Å2^2) for blood-brain barrier penetration .

What experimental controls are critical for cytotoxicity assays in cancer cell lines?

Level: Advanced (Experimental Design)
Answer:

  • Baseline Cytotoxicity: Include a non-oxadiazole control (e.g., benzamide derivative) to isolate the oxadiazole scaffold’s contribution .
  • Dose Range: Test 0.1–100 µM in triplicate using MTT assays (24–72 hr exposure) to capture IC50_{50} values .
  • Selectivity Index: Compare IC50_{50} in cancer (e.g., HeLa) vs. normal cells (e.g., HEK293) to validate therapeutic windows (>10-fold selectivity preferred) .

How can researchers validate the role of HDAC inhibition in its antitumor activity?

Level: Advanced (Mechanistic Studies)
Answer:

  • HDAC Enzyme Assays: Use fluorometric kits (e.g., BPS Bioscience #50051) to measure inhibition of HDAC1/6 isoforms (IC50_{50} ≤1 µM indicates strong activity) .
  • Gene Expression Profiling: Perform qPCR for p21 and cyclin D1 (upregulated in HDAC-inhibited cells) .
  • Xenograft Models: Administer 10 mg/kg (IP, daily) in nude mice with MDA-MB-231 tumors; monitor tumor volume vs. vorinostat controls .

What are the limitations of current stability studies, and how can they be improved?

Level: Advanced (Critical Analysis)
Answer:

  • pH Dependency: Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify hydrolysis-prone motifs (e.g., oxadiazole ring degradation at low pH) .
  • Light Sensitivity: Conduct accelerated degradation studies under UV light (254 nm, 48 hr) to detect photooxidation of the sulfonyl group .
  • LC-MS/MS Quantification: Use deuterated internal standards (e.g., d4_4-benzamide) to improve metabolite detection accuracy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。